molecular formula C8H20Cl2N2 B2741375 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride CAS No. 1803587-23-6

2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B2741375
CAS No.: 1803587-23-6
M. Wt: 215.16
InChI Key: LWLRDMMDUXACPR-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its pyrrolidine ring structure, which is substituted with a dimethyl group and an ethanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3,3-dimethylpyrrolidine with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified through crystallization or distillation processes to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The ethanamine chain can undergo substitution reactions with different reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride
  • 2-(3,3-Dimethylpyrrolidin-1-yl)ethoxyphenyl)ethan-1-amine dihydrochloride

Uniqueness

2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the ethanamine chain. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3,3-dimethylpyrrolidin-1-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(2)3-5-10(7-8)6-4-9;;/h3-7,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLRDMMDUXACPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CCN)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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